

Comparative toxicity profile of sofosbuvir and its enantiomer

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Compound of Interest

Compound Name: Enantiomer of Sofosbuvir

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Comparative Toxicity Profile: Sofosbuvir vs. Its Enantiomer

A deep dive into the stereoselective toxicity of the cornerstone of Hepatitis C treatment, this guide provides a comparative analysis of the toxicity profiles of sofosbuvir and its enantiomer. Drawing upon nonclinical safety studies and in vitro experimental data, we illuminate the critical role of stereochemistry in the drug's safety profile.

Sofosbuvir, an essential component in the treatment of chronic Hepatitis C, is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical structure contains multiple chiral centers, leading to the existence of various stereoisomers. The clinically approved and active form of the drug is the single diastereomer, PSI-7977, which has the S configuration at the phosphorus atom (Sp-isomer). This guide will focus on the comparative toxicity of sofosbuvir (Sp-isomer) and its diastereomer, PSI-7976 (Rp-isomer), as a surrogate for its enantiomer, due to the availability of comparative data for the diastereomers. The diastereomeric mixture, GS-9851 (also known as PSI-7851), is a 1:1 ratio of sofosbuvir and PSI-7976.

Executive Summary of Comparative Toxicity

Extensive non-clinical toxicology studies have revealed a clear distinction in the toxicity profiles of sofosbuvir and its diastereomeric mixture, GS-9851. The primary target organs for toxicity identified in studies with the diastereomeric mixture include the cardiovascular, hepatobiliary,



gastrointestinal, and hematopoietic systems. Notably, concerns regarding cardiotoxicity, specifically heart degeneration and inflammation observed in rats treated with GS-9851, prompted further investigation into the contribution of sofosbuvir alone. This suggests that the inactive diastereomer, PSI-7976, is the primary contributor to this adverse effect. In contrast, in vitro studies on the diastereomeric mixture, PSI-7851, have shown a lack of cytotoxicity and mitochondrial toxicity at concentrations up to $100 \, \mu M$.

Data Presentation: In Vitro and In Vivo Toxicity

The following tables summarize the available quantitative data comparing the toxicity of sofosbuvir and its diastereomeric mixture.

Table 1: In Vitro Cytotoxicity and Mitochondrial Toxicity of PSI-7851 (Diastereomeric Mixture)

Cell Line	Assay	Test Article	Concentrati on	Result	Reference
HepG2	Cytotoxicity	PSI-7851	Up to 100 μM	Not cytotoxic	[1][2][3]
CEM	Cytotoxicity	PSI-7851	Up to 100 μM	Not cytotoxic	[1]
HepG2	Mitochondrial DNA Synthesis	PSI-7851	Up to 100 μM	No inhibition	[1]
СЕМ	Mitochondrial DNA Synthesis	PSI-7851	Up to 100 μM	No inhibition	[1]

Table 2: Summary of Key In Vivo Toxicology Findings



Test Article	Species	Study Duration	Key Findings	Reference
GS-9851 (Diastereomeric Mixture)	Rat	28-Day Oral	Heart degeneration and inflammation. Primary target organs: cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems.	[4][5][6]
PSI-7977 (Sofosbuvir)	Rat	90-Day Oral	To determine its contribution to the cardiotoxicity observed with GS-9851.	[5][6]
GS-9851 (Diastereomeric Mixture)	Mouse, Dog	Up to 13 weeks (mice), 39 weeks (dogs)	Primary target organs: cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems.	[4]

Experimental ProtocolsIn Vitro Cytotoxicity Assay

Methodology: HepG2 and CEM cells were incubated with varying concentrations of PSI-7851 (up to 100 μ M) for a specified period. Cell viability was assessed using a standard method, such as the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.



In Vitro Mitochondrial Toxicity Assay

Methodology: To assess mitochondrial toxicity, the synthesis of mitochondrial DNA (mtDNA) was measured in HepG2 and CEM cells treated with PSI-7851 (up to 100 μ M). The incorporation of a radiolabeled nucleoside into mtDNA was quantified. A decrease in the incorporation of the radiolabel indicates inhibition of mtDNA synthesis, a marker of mitochondrial toxicity.

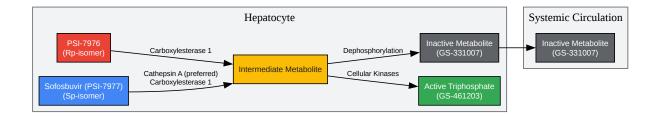
In Vivo Oral Toxicity Studies in Rats

Methodology (based on OECD Guidelines 407 and 408): Sprague-Dawley rats were administered daily oral doses of either PSI-7851 (the diastereomeric mixture) or PSI-7977 (sofosbuvir) for 28 or 90 days, respectively. A control group received the vehicle. Animals were observed daily for clinical signs of toxicity. Body weight, food consumption, and water intake were monitored regularly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and organs were weighed and examined for gross pathological changes. Histopathological examination of target organs was conducted.

Mandatory Visualization Stereoselective Metabolism of Sofosbuvir

The differential toxicity between sofosbuvir and its diastereomer is largely attributed to their stereoselective metabolism in the liver. Sofosbuvir (the Sp-isomer) is preferentially hydrolyzed by the enzyme Cathepsin A (CatA), leading to the efficient formation of the active triphosphate metabolite. In contrast, the other diastereomer (the Rp-isomer) is a poorer substrate for CatA. While Carboxylesterase 1 (CES1) can hydrolyze both diastereomers, the preferential activation of the Sp-isomer by CatA is a key determinant of its superior therapeutic window.





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Caption: Stereoselective metabolism of sofosbuvir in hepatocytes.

Conclusion

The available data strongly indicate that the toxicity of sofosbuvir is stereoselective. The clinically used Sp-isomer (sofosbuvir) exhibits a more favorable toxicity profile compared to its diastereomeric mixture, which contains the Rp-isomer. The observed cardiotoxicity in animal studies with the diastereomeric mixture is a significant finding that underscores the importance of stereochemical purity in the development of nucleotide analog prodrugs. The preferential metabolism of sofosbuvir by Cathepsin A likely contributes to its enhanced therapeutic index by ensuring efficient formation of the active antiviral agent while minimizing exposure to potentially more toxic metabolites or the prodrug itself. Further studies directly comparing the toxicity of the individual enantiomers would provide a more complete picture, but the existing data on the diastereomers offer compelling evidence for the stereoselectivity of sofosbuvir's toxicity.

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